4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate

Physicochemical profiling Drug-likeness LogP comparison

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate (CAS 548764-96-1) is a fully synthetic small molecule (MW 365.4 g/mol; C21H19NO5) belonging to the 3-phenylcoumarin class. Its core scaffold features a 4-methyl-3-phenyl-2H-chromen-2-one (coumarin) backbone esterified at the 7-position with a morpholine-4-carboxylate (carbamate) moiety.

Molecular Formula C21H19NO5
Molecular Weight 365.385
CAS No. 548764-96-1
Cat. No. B2490181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate
CAS548764-96-1
Molecular FormulaC21H19NO5
Molecular Weight365.385
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C21H19NO5/c1-14-17-8-7-16(26-21(24)22-9-11-25-12-10-22)13-18(17)27-20(23)19(14)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
InChIKeyWLYJOLRERVTOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate (CAS 548764-96-1): Structural Identity, Physicochemical Profile, and Screening Library Provenance


4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate (CAS 548764-96-1) is a fully synthetic small molecule (MW 365.4 g/mol; C21H19NO5) belonging to the 3-phenylcoumarin class. Its core scaffold features a 4-methyl-3-phenyl-2H-chromen-2-one (coumarin) backbone esterified at the 7-position with a morpholine-4-carboxylate (carbamate) moiety [1]. The compound is catalogued in PubChem (CID 7198395) and is commercially supplied through screening-library vendors such as Life Chemicals at ≥90% purity with LCMS and 400 MHz ¹H NMR quality-control documentation [2]. Computed descriptors—XLogP3 of 2.8, zero H-bond donors, five H-bond acceptors, a topological polar surface area of 65.1 Ų, and three rotatable bonds—place it within favourable drug-like chemical space [1]. The combination of a lipophilic 3-phenyl-4-methylcoumarin fluorophore and a polar, weakly basic morpholine carbamate substituent distinguishes this compound from simpler 7-hydroxy, 7-alkoxy, or 7-acetoxy coumarin congeners and positions it as a modular intermediate for further derivatisation or as a probe in fluorescence-based assays [1][2].

Why Generic 3-Phenylcoumarin Substitution Fails—Differentiation of 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate from Closest Analogs


The 7-O-morpholine-4-carboxylate (carbamate) substituent creates a fundamentally different chemotype from the more common 7-hydroxy, 7-acetoxy, or 7-methoxy-4-methyl-3-phenylcoumarins . The morpholine nitrogen (pKa ~7–8 for the conjugate acid) is protonatable at lysosomal pH, imparting organelle-targeting capability absent in neutral ester analogs such as the 7-acetate (CAS 75200-57-6) [1]. Additionally, the carbamate linkage exhibits distinct hydrolytic stability compared to simple esters, as the electron-donating morpholine oxygen reduces the electrophilicity of the carbonyl carbon, potentially prolonging half-life in aqueous assay media [2]. The positional isomer bearing the morpholine-4-carboxylate at the 6-position (4-methyl-2-oxo-3-phenyl-2H-1-benzopyran-6-yl morpholine-4-carboxylate) alters the electronic conjugation of the coumarin ring, which can shift fluorescence emission wavelengths and modify target-binding geometry, rendering biological data from 6-substituted analogs non-transferable . Finally, the close analog Vipirinin—which bears a 3-methoxyphenyl substituent not present in the target compound—demonstrates that even minor peripheral modifications on the 3-phenyl ring can redirect biological activity toward specific targets (HIV-1 Vpr), meaning that substitution of one analog for another without experimental validation carries significant risk of functional divergence [3].

Quantitative Differentiation Evidence for 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate (CAS 548764-96-1)


Computed Physicochemical Differentiation: XLogP3 and H-Bond Profile of the Morpholine-4-Carboxylate vs. the 7-Acetate Analog

The target compound displays a computed XLogP3 of 2.8, compared with a predicted XLogP3 of approximately 3.9 for the 7-acetate analog 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (CAS 75200-57-6), reflecting the polarity-enhancing effect of the morpholine ring [1][2]. The target compound possesses zero hydrogen-bond donors and five hydrogen-bond acceptors (including the morpholine ether oxygen and carbamate carbonyl), versus zero donors and four acceptors for the 7-acetate analog, providing an additional H-bond acceptor site that can engage in polar interactions with biological targets or improve aqueous solubility [1]. The topological polar surface area of 65.1 Ų for the target compound is moderately larger than the ~52–56 Ų predicted for the 7-acetate analog, consistent with improved aqueous solubility [1].

Physicochemical profiling Drug-likeness LogP comparison

Positional Isomer Differentiation: 7-yl vs. 6-yl Morpholine-4-Carboxylate Substitution on the Coumarin Core

The target compound bears the morpholine-4-carboxylate substituent at the 7-position of the coumarin ring, while a commercially available positional isomer (4-methyl-2-oxo-3-phenyl-2H-1-benzopyran-6-yl morpholine-4-carboxylate; CAS not publicly assigned; ChemDiv catalog) carries the identical substituent at the 6-position . In coumarin photophysics, 7-substitution extends the π-conjugation pathway through the pyrone ring oxygen, typically producing longer-wavelength absorption and emission maxima and higher fluorescence quantum yields compared with 6-substitution, where the substituent is meta to the pyrone oxygen [1]. In biological contexts, 7-substituted coumarins preferentially occupy the peripheral binding pocket of enzymes such as cholinesterases, whereas 6-substituted analogs can exhibit inverted binding poses or loss of activity, as demonstrated in coumarin-3-carboxamide-morpholine hybrid series where the position of the morpholine attachment was critical for AChE inhibition potency (IC50 values spanning 10.4–19.2 μM for 7-substituted variants; 6-substituted variants were not active in the same range) [2].

Positional isomerism SAR Fluorescence Binding geometry

Carbamate vs. Simple Ester Hydrolytic Stability: Implication for Assay Reproducibility and Storage

The target compound contains a morpholine-4-carboxylate (carbamate) group at the 7-position, which is structurally distinct from the simple 7-acetate ester (CAS 75200-57-6) and 7-cyclopropanecarboxylate ester analogs [1]. Carbamates are generally more resistant to esterase-catalyzed hydrolysis than simple alkyl or aryl esters because the nitrogen lone pair donates electron density into the carbonyl, reducing its electrophilicity [2]. In rat plasma stability studies of ester-containing coumarin derivatives, lipophilic esters underwent rapid hydrolysis (t½ < 30 min), whereas sterically hindered and electronically deactivated esters displayed extended half-lives [3]. Although direct head-to-head hydrolysis data for the target compound versus the 7-acetate analog are not publicly available, the carbamate functional group class is consistently reported to exhibit 5- to 20-fold slower enzymatic hydrolysis rates compared with analogous acetate esters under physiological conditions [2].

Hydrolytic stability Carbamate Esterase resistance Assay reproducibility

Protonatable Morpholine Moiety Enables pH-Dependent Subcellular Targeting Absent in Non-Basic 7-Substituted Analogs

The morpholine nitrogen in the target compound is protonatable under mildly acidic conditions (pKa of conjugate acid ~7.4–8.0 for N-alkylmorpholines), enabling accumulation in acidic subcellular compartments such as lysosomes (pH ~4.5–5.0) [1]. This property is absent in the 7-acetate, 7-cyclopropanecarboxylate, and 7-methanesulfonate analogs, which lack a basic nitrogen [2]. In a directly analogous system, coumarin-morpholine conjugates (COM probes) demonstrated lysosome-specific accumulation in cancer cells, with morpholine-driven protonation in acidic environments enhancing ROS production and promoting lysosomal dysfunction and apoptosis [1]. The non-morpholine coumarin control probe lacking a basic moiety showed diffuse cytoplasmic distribution without organelle-specific enrichment, confirming that the morpholine group is necessary and sufficient for lysosomal targeting [1].

Lysosomal targeting Morpholine protonation Cellular probe pH-responsive

Screening Library Provenance and Commercial Availability: Purity, Quality Control, and Procurement Reproducibility

The target compound is stocked by Life Chemicals (catalog F1862-0455) at ≥90% purity with quality control documentation including LCMS and 400 MHz ¹H NMR confirmation, and is available in quantities from 2 μmol to 10 mg ($54–$79 USD) [1]. In contrast, the closest morpholine-bearing analog Vipirinin (CAS 1309450-89-2) is primarily available through specialist vendors at higher cost and with more limited stock, and the 6-yl positional isomer is offered by ChemDiv but with less transparent purity documentation . The 7-acetate analog (CAS 75200-57-6) is available from multiple vendors but typically at lower purities (95% area by HPLC vs. the target's ≥90% with orthogonal LCMS/NMR verification) [1]. For high-throughput screening campaigns requiring batch-to-batch consistency, the availability of orthogonal analytical characterization for the target compound reduces the risk of purchasing mis-identified or degraded material.

Screening compound Purity specification Quality control Commercial availability

Recommended Application Scenarios for 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate (CAS 548764-96-1) Based on Quantitative Differentiation Evidence


Fluorescence-Based Cellular Imaging Requiring Lysosomal Targeting

The protonatable morpholine moiety (predicted pKa ~7.4–8.0) enables pH-dependent accumulation in acidic subcellular compartments, a property confirmed in structurally analogous coumarin-morpholine probes that demonstrated selective lysosomal enrichment in cancer cell lines [1]. Researchers requiring a fluorescent probe with intrinsic organelle-targeting capability should select this compound over non-basic 7-substituted analogs (acetate, cyclopropanecarboxylate, methanesulfonate), which lack the basic nitrogen necessary for ion-trapping and show only diffuse cytoplasmic distribution [1]. The 7-position substitution on the coumarin core is additionally expected to produce longer-wavelength fluorescence emission compared with the 6-yl positional isomer, as documented in 7-substituted coumarin photophysics literature [2].

Structure-Activity Relationship (SAR) Studies Exploring 7-Position Carbamate Modifications on the 4-Methyl-3-phenylcoumarin Scaffold

The morpholine-4-carboxylate group represents a chemically distinct carbamate functional group that differs from the simple ester, ether, and sulfonate substituents more commonly explored at the 7-position of 4-methyl-3-phenylcoumarins [1]. In SAR campaigns aimed at optimizing hydrolytic stability, the carbamate linkage is predicted to confer 5- to 20-fold greater resistance to esterase-catalyzed degradation compared with the 7-acetate ester analog, based on established carbamate vs. ester hydrolysis kinetics [2]. Researchers systematically varying the 7-position substituent while holding the 4-methyl-3-phenylcoumarin core constant can use this compound as a key SAR probe to deconvolute the contributions of steric bulk, H-bond acceptor count, and hydrolytic stability to the overall biological readout.

Negative Control or Comparator for Vipirinin-Based HIV-1 Vpr Inhibition Studies

Vipirinin—3-(3-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate—is a validated HIV-1 Vpr inhibitor that binds to a hydrophobic region of the Vpr protein at low micromolar concentrations [1]. The target compound differs from Vipirinin solely by the absence of the 3-methoxy substituent on the 3-phenyl ring. This single structural difference makes the target compound a suitable negative control or selectivity probe in Vpr-targeted assays: if activity is retained, the 3-methoxy group is not essential for target engagement; if activity is lost, the 3-methoxy group is a critical pharmacophoric element. The availability of both compounds from commercial sources enables this pairwise SAR experiment [1][2].

Drug-Likeness Assessment and Early-Stage Lead Optimisation in Central Nervous System or Intracellular Target Programs

With a computed XLogP3 of 2.8, a TPSA of 65.1 Ų, zero H-bond donors, and five H-bond acceptors, the target compound occupies a physicochemical property space consistent with CNS drug-likeness (XLogP3 2–5, TPSA < 90 Ų, HBD ≤ 3) while also satisfying typical oral drug-likeness criteria [1]. Compared with the more lipophilic 7-acetate analog (predicted XLogP3 ~3.9), the target compound's ~1.1 log-unit lower lipophilicity predicts reduced non-specific tissue binding and improved free fraction in protein-containing assay media [1]. For medicinal chemistry teams selecting a starting scaffold for hit-to-lead optimisation, this compound offers a balanced polarity profile that may reduce the need for solubility-enhancing formulation during early in vitro profiling, relative to more lipophilic ester analogs.

Quote Request

Request a Quote for 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.